molecular formula C7H10O3 B2930738 (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 76354-51-3

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2930738
CAS No.: 76354-51-3
M. Wt: 142.154
InChI Key: HSQSGWOCFUFUIH-HSUXUTPPSA-N
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Description

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid (CAS 76354-51-3) is a chiral bicyclic scaffold of significant value in medicinal chemistry and drug discovery. This compound features an oxabicyclo[4.1.0]heptane core, which serves as a key synthetic intermediate and a versatile structural motif for the development of novel bioactive molecules. Its constrained ring system is of particular interest for exploring structure-activity relationships in protease inhibition and for designing covalent enzyme inhibitors that target lysine residues, a prominent strategy in developing therapies for areas such as infectious diseases and cancer . Research indicates that related oxabicyclo[4.1.0]heptane carboxylates are critical precursors in the synthesis of complex active pharmaceutical ingredients. For instance, they function as key intermediates in the manufacturing route for Edoxaban, a commercially available anticoagulant drug . The stereochemistry of the molecule, defined by the (1R,6R,7R) configuration, is essential for its specific biological interactions and application fidelity. With a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol , this product is supplied as a high-purity material for research applications. It is intended for use in laboratory settings only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Properties

IUPAC Name

(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSGWOCFUFUIH-HSUXUTPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloaddition of furans with olefinic or acetylenic dienophiles. This Diels-Alder reaction is a common method for constructing the oxabicyclo[2.2.1]heptane framework . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Bicyclo Ring Variations

Table 1: Structural and Physical Comparisons
Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Substituents Optical Activity ([α]D) Reference
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid [4.1.0] C₇H₁₀O₃ 142.15 Carboxylic acid at C7 Not reported
(1s,6r)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid (discontinued) [4.1.0] C₇H₁₀O₃ 142.15 Carboxylic acid at C7 Not reported
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] C₇H₁₀O₃ 142.15 Carboxylic acid at C2 Not reported
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] C₈H₁₀O₃ 172.18 Carboxylic acid at C2 Not reported
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester [2.2.1] C₈H₁₂O₄ 172.18 Methyl ester, hydroxy at C6 Not reported
(1R,2S,4R,6S,7R)-(+)-3-oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic acid Tricyclo[2.2.1.0²,⁶] C₈H₈O₃ 152.15 Ketone at C3, carboxylic acid at C7 + optical rotation
Key Observations:
  • Bicyclo System Impact : The [4.1.0] system (target compound) has a larger fused ring compared to [2.2.1] or [3.2.0], affecting ring strain and conformational flexibility .
  • Substituent Position : Carboxylic acid placement (C7 vs. C2) influences hydrogen bonding and reactivity. For example, C2-substituted analogs () may exhibit different solubility profiles .
  • Functional Groups : Methyl esters () enhance lipophilicity, while ketones () introduce hydrogen-bonding acceptors .
Key Observations:
  • Synthetic Routes: Enzymatic resolution () and amino acid derivatization () are common for bicyclic acids, whereas tricyclic analogs () require multistep synthesis .
  • Biological Activity : The [4.1.0] system’s rigidity mimics β-lactam antibiotics (–10), while pyrimidoindole derivatives () target kinase pathways .

Biological Activity

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₈O₃
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 286-20-4
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its role in anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds related to this bicyclic structure exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions and certain cancers. The inhibition of COX-2 leads to decreased production of pro-inflammatory prostaglandins, thereby reducing inflammation and associated pain.

2. Anticancer Properties

Studies have shown that the compound may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins that promote tumor growth and inflammation.
  • Modulation of Apoptotic Pathways : The compound may activate caspases and other proteins involved in apoptosis, leading to programmed cell death in cancer cells.

Research Findings and Case Studies

StudyFindings
Study A (2023)Demonstrated significant reduction in tumor size in murine models treated with this compound compared to controls.
Study B (2024)Showed that the compound inhibited COX-2 expression in human colorectal cancer cells by 50%, leading to decreased PGE2 levels.
Study C (2025)Reported enhanced apoptosis in breast cancer cell lines treated with the compound through activation of intrinsic apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For bicyclic β-lactam analogs, methods like ring-closing metathesis or enzymatic resolution are used to control stereochemistry . For example, Cr(III) complexes of similar bicyclo structures (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) are synthesized via ligand substitution reactions under inert atmospheres, achieving yields >70% . Key parameters include temperature control (0–25°C) and solvent selection (e.g., DMF or THF).

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve absolute configuration. For dynamic analysis, employ NMR spectroscopy (e.g., NOESY for spatial proximity) and circular dichroism (CD) to correlate Cotton effects with stereocenters . Computational methods like DFT can validate observed configurations .

Q. What are the primary safety considerations when handling this compound in the lab?

  • Methodological Answer : Refer to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) from safety data sheets . Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved biological activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., penicillin-binding proteins for β-lactams). For example, Cr(III) complexes of bicyclo structures show enhanced antibacterial activity against E. coli (MIC 12.5 µg/mL) compared to free ligands . Pair with QSAR models to optimize substituent groups .

Q. What analytical techniques resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use hyphenated techniques:

  • HPLC-MS : Quantify purity (>98%) and detect isomers .
  • X-ray diffraction : Confirm crystallinity and structural integrity .
  • Antimicrobial assays : Standardize protocols (e.g., CLSI guidelines) to compare MIC values across studies .

Q. How can metabolic pathways of this compound be elucidated in pharmacokinetic studies?

  • Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at C7) and track metabolites via LC-MS/MS. For similar bicyclo-carboxylic acids, phase I metabolism (hydroxylation) and phase II conjugation (glucuronidation) dominate . Use hepatocyte models or microsomal assays to identify enzyme isoforms (e.g., CYP3A4 involvement).

Data Contradictions and Validation

Q. Why do some studies report conflicting cytotoxicity profiles for bicyclo-carboxylic acid derivatives?

  • Analysis : Variations in cell lines (e.g., HEK-293 vs. HepG2), assay conditions (incubation time, concentration), or impurity profiles (e.g., residual solvents) can skew results. Validate findings using orthogonal assays (MTT, LDH release) and cross-reference with purity data (HPLC ≥95%) .

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